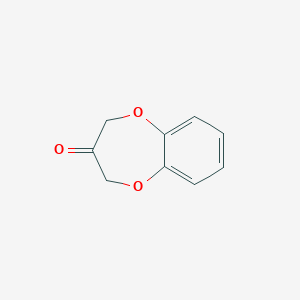

2H-1,5-Benzodioxepin-3(4H)-one

Description

2H-1,5-Benzodioxepin-3(4H)-one (CAS: 28940-11-6), commonly known as Calone® or "watermelon ketone," is a synthetic fragrance compound with a distinctive marine, ozonic, and watermelon-like odor. It was first patented by Pfizer scientists in 1966 and commercialized under the trade name Calone 1951® . Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol. The compound’s low odor threshold (3.1 × 10⁻² ng/L air) makes it highly potent in perfumery, where it revolutionized marine-themed fragrances . Industrially, it is synthesized via a multi-step process involving hydroquinone hydrogenation and oxidation, followed by purification through recrystallization and chromatography .

Properties

CAS No. |

27612-17-5 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1,5-benzodioxepin-3-one |

InChI |

InChI=1S/C9H8O3/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4H,5-6H2 |

InChI Key |

OPNDWUNGMWNXNB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)COC2=CC=CC=C2O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2H-1,4-Benzoxazin-3(4H)-one Derivatives

Structure: Contains a benzoxazinone core with oxygen and nitrogen atoms at positions 1 and 4 (vs. oxygen atoms at 1 and 5 in benzodioxepinone). Key Properties:

- Exhibits broad-spectrum bioactivity, including antimicrobial (antibacterial, antifungal, antiviral) and pharmaceutical properties (e.g., SGLT2 inhibition, mineralocorticoid receptor modulation) .

- Derivatives like pyridazinylbenzoxazines show cardiotonic activity, while others target diabetes and obesity .

Applications : Primarily used in agrochemicals (pesticides) and pharmaceuticals, contrasting with the fragrance-focused applications of 2H-1,5-benzodioxepin-3(4H)-one .

4,5-Dihydro-1-benzoxepin-3(2H)-one (1b)

Structure: A seven-membered benzoxepinone ring with a ketone group at position 3. Key Properties:

- Often paired with benzodioxepinones in fragrance formulations.

- Less studied for bioactivity compared to benzoxazinones. Applications: Used alongside this compound in marine-inspired perfumes .

7-Methyl-2H-1,5-Benzodioxepin-3(4H)-one (Calone®) vs. 2H-1,4-Benzoxazin-3(4H)-one

Preparation Methods

Reaction Mechanism and Key Steps

The process begins with methyl esters of O,O-diacetic acid derivatives of catechol. For example, 2-(2-carbomethoxymethyl)phenoxyacetic acid methyl ester undergoes base-mediated cyclization in anhydrous tetrahydrofuran (THF) using sodamide (NaNH₂) at reflux temperatures. The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the adjacent ester carbonyl, culminating in ring closure (Figure 1).

Critical Reaction Conditions

-

Base : Sodamide, sodium alkoxides (e.g., NaOMe), or trialkylamines

-

Solvent : THF, dimethylformamide (DMF), or ethylene glycol dimethyl ether

-

Temperature : 25°C to reflux (66°C for THF)

-

Atmosphere : Inert nitrogen environment to prevent oxidation

Post-cyclization, the intermediate 2-carbomethoxy-3,4-dihydro-2H-1,5-benzodioxepin-3-one undergoes acidic hydrolysis (5% HCl in ethanol) to yield the target ketone. This step removes the carbomethoxy group, with yields exceeding 90% under optimized conditions.

Acid-Catalyzed Cyclization: Streamlining Ring Formation

An alternative pathway employs Brønsted acids to catalyze cyclization, particularly for substrates bearing electron-donating substituents. While less common than base-mediated methods, this approach offers advantages in handling moisture-sensitive intermediates.

Protocol and Optimization

A representative procedure involves refluxing diesters in ethanolic HCl (5% v/v) for 8 hours. The acid serves dual roles: protonating carbonyl oxygen to enhance electrophilicity and facilitating water elimination during ring closure. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 5–10% HCl | Maximizes protonation without side reactions |

| Temperature | 78–85°C (ethanol reflux) | Ensures complete ring closure |

| Reaction Time | 6–10 hours | Balances conversion and decomposition |

This method produced 7-methyl-2H-1,5-benzodioxepin-3(4H)-one in 93% yield after distillation (88–91°C at 0.7 mmHg). Nuclear magnetic resonance (NMR) analysis confirmed regioselectivity, with methyl groups preferentially incorporating at the 7-position due to steric and electronic factors.

| Alkyl Halide | Base | Solvent | Yield (%) |

|---|---|---|---|

| CH₃I | NaH | DMF | 85 |

| C₂H₅Br | KOtBu | THF | 78 |

| i-C₃H₇Cl | NaNH₂ | DMSO | 68 |

Steric hindrance from branched alkyl groups (e.g., iPr) reduces yields compared to linear chains. Post-alkylation hydrolysis follows standard acidic conditions to unmask the ketone functionality.

Advanced Synthetic Strategies: Recent Developments

While traditional cyclization methods dominate industrial production, emerging techniques aim to improve atom economy and reduce waste.

Microwave-Assisted Cyclization

Preliminary studies indicate that microwave irradiation (150°C, 300W) accelerates diester cyclization to 15–30 minutes versus 6–8 hours conventionally. This approach remains experimental but shows promise for lab-scale synthesis.

Enzymatic Hydrolysis

Pilot-scale trials employ lipases (e.g., Candida antarctica) to catalyze ester hydrolysis, achieving 89% conversion under mild conditions (pH 7.0, 37°C). Although costly, this method eliminates corrosive acid use, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Rigorous analysis ensures product integrity, particularly for fragrance applications requiring high purity (>99%).

Standard Characterization Suite

-

GC-MS : Confirms molecular ion (m/z 178.1 [M]⁺) and fragments at m/z 150 (loss of CO) and 122 (retro-Diels-Alder)

-

¹³C NMR : Key signals at δ 207.8 ppm (ketone C=O), 101.4–153.2 ppm (aromatic carbons), and 24.7 ppm (methyl groups)

-

IR Spectroscopy : Strong absorption at 1715 cm⁻¹ (cyclic ketone) and 1260 cm⁻¹ (C-O-C stretch)

Impurity profiling via HPLC (C18 column, 60:40 acetonitrile/water) detects residual diesters (<0.1% in commercial grades).

Industrial-Scale Production Considerations

Translating lab protocols to manufacturing requires addressing:

-

Solvent Recovery : THF and DMF necessitate distillation systems to meet >95% reuse targets

-

Exotherm Management : Cyclization releases ~120 kJ/mol, requiring jacketed reactors with precise temperature control

-

Waste Streams : Neutralization of acidic hydrolysates generates NaCl, which modern plants convert to NaOH via electrolysis

A typical batch process yields 200–500 kg of this compound monthly, with production costs averaging $120–150/kg .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2H-1,5-benzodioxepin-3(4H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of precursor diols or amines under acidic or basic conditions. For example, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine derivatives are synthesized with careful pH and temperature control, yielding products with >97% purity after chromatographic purification . Melting points (e.g., 81–82°C) and molecular weight (165.18 g/mol) are critical for verifying purity .

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the benzodioxepin core. For advanced analysis, LC-MS/MS can predict fragmentation patterns (e.g., m/z 1495.8 for TMS-derivatized analogs) . Infrared (IR) spectroscopy helps identify lactam and ether functional groups .

Q. What are the key physical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?

- Methodological Answer : The compound is typically stored at room temperature in inert environments due to its sensitivity to moisture and oxidation . Solubility varies by derivative; polar solvents like DMSO or methanol are preferred for biological assays, while non-polar solvents (e.g., chloroform) are used for synthesis .

Advanced Research Questions

Q. How can this compound derivatives be designed as multi-target inhibitors for neurodegenerative diseases?

- Methodological Answer : Structural analogs, such as 3,4-dihydroisoquinolin-3(4H)-one derivatives, have been optimized via molecular docking to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1). For example, compound 3d showed dual inhibitory activity (IC₅₀ < 1 µM) and ROS-scavenging properties, validated through in vitro enzyme assays and cytotoxicity testing (e.g., SH-SY5Y cell lines) .

Q. What contradictions exist in reported spectroscopic data for benzodioxepin derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., lactam carbonyl signals) may arise from solvent effects or tautomerism. Comparative studies using deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can clarify these anomalies . For LC-MS, calibrating with reference standards (e.g., NIST databases) improves reproducibility .

Q. What strategies are effective for synthesizing sulfonamido or methanone derivatives of this compound, and how do these modifications impact bioactivity?

- Methodological Answer : Sulfonamido derivatives (e.g., 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid) are synthesized via sulfonation of the benzodioxepin core, followed by coupling with aromatic amines. These derivatives show enhanced binding to enzymatic pockets (e.g., COX-2 inhibition) due to increased hydrophobicity and hydrogen-bonding capacity . Methanone derivatives (e.g., (4-butylphenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-methanone) require Friedel-Crafts acylation, with catalytic Lewis acids (e.g., AlCl₃) improving regioselectivity .

Q. How can researchers address low yields in multi-step syntheses of benzodioxepin-containing heterocycles?

- Methodological Answer : Optimizing protecting groups (e.g., tert-butoxycarbonyl for amines) and stepwise purification (e.g., flash chromatography after each step) can mitigate side reactions. For example, synthesizing 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1-benzopyran-4-one achieved 65% yield via Pd-catalyzed cross-coupling, with strict oxygen-free conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.